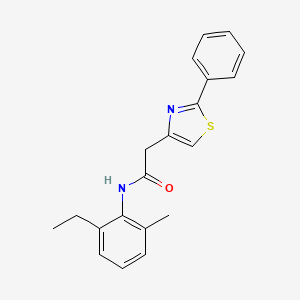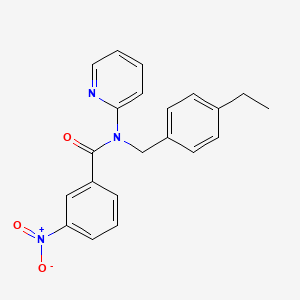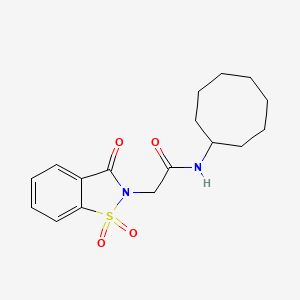![molecular formula C23H26N2O3S B11360093 2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11360093.png)
2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines phenoxy, thiazole, and propanamide groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 4-ethylphenol and 4-methoxyphenylthiazole. These intermediates are then reacted under specific conditions to form the final product.
-
Step 1: Preparation of 4-ethylphenol
- React 4-ethylphenol with a suitable halogenating agent to form 4-ethylphenyl halide.
- Conditions: Use of a solvent like dichloromethane, temperature control, and inert atmosphere.
-
Step 2: Preparation of 4-methoxyphenylthiazole
- React 4-methoxyphenylamine with thioamide under acidic conditions to form 4-methoxyphenylthiazole.
- Conditions: Acidic medium, controlled temperature, and use of a catalyst.
-
Step 3: Formation of the Final Product
- React 4-ethylphenyl halide with 4-methoxyphenylthiazole in the presence of a base to form this compound.
- Conditions: Use of a base like sodium hydroxide, solvent like ethanol, and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and thiazole groups can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium methoxide; polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding phenolic and thiazole oxide derivatives.
Reduction: Formation of reduced amide and thiazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Regulating the expression of genes involved in inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethylphenoxy)methylbenzoylthiourea
- 4-methoxyphenethylamine
- 2-(4-methoxyphenyl)ethyl hexopyranoside
Uniqueness
2-(4-ethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide stands out due to its unique combination of phenoxy, thiazole, and propanamide groups. This structural diversity contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H26N2O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]propanamide |
InChI |
InChI=1S/C23H26N2O3S/c1-4-17-5-9-21(10-6-17)28-16(2)22(26)24-14-13-19-15-29-23(25-19)18-7-11-20(27-3)12-8-18/h5-12,15-16H,4,13-14H2,1-3H3,(H,24,26) |
InChI Key |
XRCWONTYNOQUMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B11360015.png)

![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11360024.png)
![5-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11360030.png)
![2-(4-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide](/img/structure/B11360037.png)
![4-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11360048.png)


![N-(4-chlorophenyl)-6-(morpholin-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11360066.png)

![N-(2-chlorophenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B11360074.png)
![1,3-dimethyl-5-((2-morpholinoethylamino)methyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11360076.png)
![2-(4-methoxyphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11360081.png)
![4-chloro-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B11360088.png)
